molecular formula C8H6BrNO4 B2795322 4-Bromo-3-methyl-5-nitrobenzoic acid CAS No. 408533-82-4

4-Bromo-3-methyl-5-nitrobenzoic acid

Cat. No.: B2795322
CAS No.: 408533-82-4
M. Wt: 260.043
InChI Key: WYNYRBQJISZOGZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, methyl, and nitro functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methyl-5-nitrobenzoic acid can be synthesized through the nitration of 4-bromo-3-methylbenzoic acid using fuming nitric acid . The reaction typically involves the following steps:

    Nitration: 4-Bromo-3-methylbenzoic acid is treated with fuming nitric acid at a controlled temperature to introduce the nitro group at the meta position relative to the carboxylic acid group.

    Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 4-bromo-3-methyl-5-aminobenzoic acid.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

    Esters: Esterification reactions produce esters of this compound.

Scientific Research Applications

4-Bromo-3-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Derivatives of this compound may exhibit pharmacological properties and are investigated for therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.

    4-Bromomethyl-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a carboxylic acid group.

Uniqueness

4-Bromo-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNYRBQJISZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-5-methyl-3-nitrobenzoic acid methyl ester ((Example 294: step a (11.6 g, 42.3 mmol) was dissolved in MeOH (400 mL) at rt and 2N NaOH (43 mL) was added dropwise over 30 min via addition funnel. The solution was stirred for 12 hr during which, precipitate appeared, and sm disappeared (TLC shows only baseline spot in 30% EtOAc). The pH was adjusted to ˜2 with conc HCl and the methanol was removed in vacuo. EtOAc (300 mL) was added to the aqueous slurry and the layers were separated. The aqueous layer was extracted with EtOAc (2×50 mL) and then discarded. TLC analysis of the combined organic extracts showed two products (40% EtOAc in Hexanes, 4% AcOH). The combined organic extracts were washed with a 3:1 solution of 0.5N NaH2PO4/0.5N NaOAc (˜30×50 mL portions) until removal of the o-nitrobenzoic acid (lower spot on TLC, 40% EtOAc in Hex, 4% AcOH) was complete. The organic layer was then washed with brine and dried over sodium sulfate. Concentration of the solution yielded 5.4 g (47%) of a white solid. 1H NMR (CD3OD) δ 8.10 (m, 2H), 2.54 (s, 3H).
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